molecular formula C9H10BrNO4S B2457255 Methyl 2-[(4-bromobenzene)sulfonamido]acetate CAS No. 349405-06-7

Methyl 2-[(4-bromobenzene)sulfonamido]acetate

Cat. No.: B2457255
CAS No.: 349405-06-7
M. Wt: 308.15
InChI Key: RKMMKFPYCKUIAN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromobenzene)sulfonamido]acetate is an organic compound with the molecular formula C9H10BrNO4S and a molecular weight of 308.15 g/mol . This compound is characterized by the presence of a bromobenzene group, a sulfonamide group, and an ester group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[(4-bromophenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMMKFPYCKUIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349405-06-7
Record name methyl 2-(4-bromobenzenesulfonamido)acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-bromobenzene)sulfonamido]acetate typically involves the reaction of 4-bromobenzenesulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromobenzene)sulfonamido]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic substitution: Products include substituted sulfonamides.

    Hydrolysis: The major product is 2-[(4-bromobenzene)sulfonamido]acetic acid.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Methyl 2-[(4-bromobenzene)sulfonamido]acetate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenoxy)acetate
  • Methyl 2-(4-(2-bromoethyl)phenyl)acetate
  • Ethyl (4-bromo-2-fluorobenzoyl)acetate

Uniqueness

Methyl 2-[(4-bromobenzene)sulfonamido]acetate is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Biological Activity

Methyl 2-[(4-bromobenzene)sulfonamido]acetate is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound features a sulfonamide functional group, characterized by a sulfonyl group (–SO₂–) attached to a nitrogen atom, and an acetate group. The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with methyl glycine derivatives in solvents like dichloromethane or methanol. The general reaction pathway can be summarized as follows:

  • Formation of Sulfonamide : The sulfonyl chloride reacts with the amino group of methyl glycine.
  • Acetylation : The resulting amine is acetylated to form the final product.
  • Purification : Recrystallization from ethanol is often employed to achieve high purity.

Biological Activity

The biological activity of this compound primarily stems from its sulfonamide structure, which is known for antimicrobial properties. Key areas of biological activity include:

  • Antimicrobial Properties : Sulfonamides are recognized for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies indicate that modifications at the aromatic ring can enhance selectivity and potency against specific bacterial strains .
  • Potential Anticancer Activity : Some studies suggest that sulfonamide derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation.

The mechanism of action for this compound involves:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial in the bacterial folate synthesis pathway. By mimicking para-aminobenzoic acid (PABA), the compound inhibits this enzyme, leading to reduced folate levels and ultimately bacterial cell death.
  • Modulation of Gene Expression : Some sulfonamide compounds have been shown to affect gene expression related to inflammatory responses and cancer pathways, suggesting a multifaceted role in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of related sulfonamide compounds, providing insights into the potential applications of this compound:

StudyFindings
Demonstrated enhanced antibacterial activity through structural modifications, highlighting the importance of substituents on the aromatic ring.
Explored the anticancer potential of sulfonamide derivatives, noting their ability to inhibit tumor growth in vitro.
Investigated the selectivity of various sulfonamides against human matrix metalloproteinases (MMPs), indicating potential therapeutic applications beyond antimicrobial activity.

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